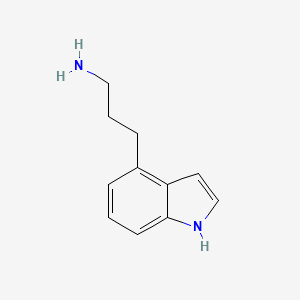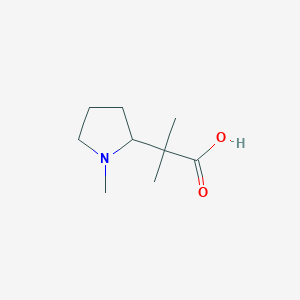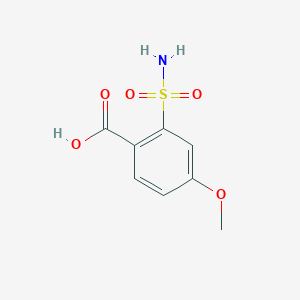
4-Methoxy-2-sulfamoylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzoic acid, featuring a methoxy group at the 4-position and a sulfamoyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-sulfamoylbenzoic acid can be achieved through several methods. One common approach involves the sulfonation of 4-methoxybenzoic acid followed by the introduction of the sulfamoyl group. The reaction typically involves the use of chlorosulfonic acid and ammonia under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-Methoxy-2-sulfamoylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can form condensation products with various amines and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Ammonia, amines, and alcohols are typical nucleophiles for substitution and condensation reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, sulfonamides, and ester derivatives, depending on the specific reagents and conditions used.
科学研究应用
4-Methoxy-2-sulfamoylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 4-Methoxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-sulfamoylbenzoic acid
- 2-Methoxy-5-sulfamoylbenzoic acid
- 4-Carboxybenzenesulfonamide
Uniqueness
4-Methoxy-2-sulfamoylbenzoic acid is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, while the sulfamoyl group provides potential sites for hydrogen bonding and electrostatic interactions, making it a versatile compound for various applications.
属性
分子式 |
C8H9NO5S |
|---|---|
分子量 |
231.23 g/mol |
IUPAC 名称 |
4-methoxy-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
InChI 键 |
FLWIQFGGXTYDQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


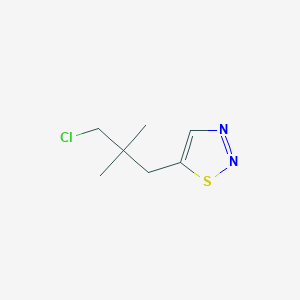
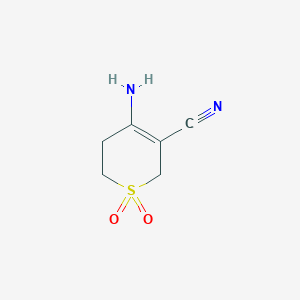
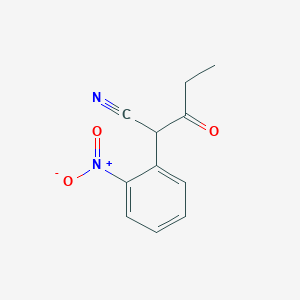
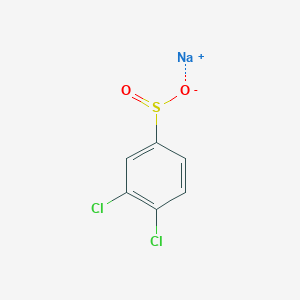
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
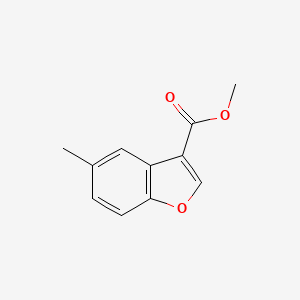

![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
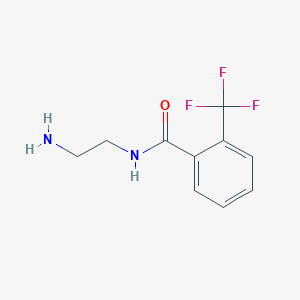
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)

